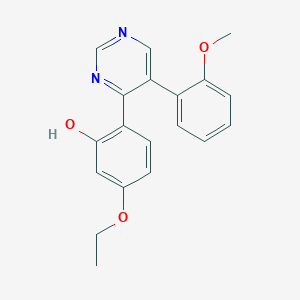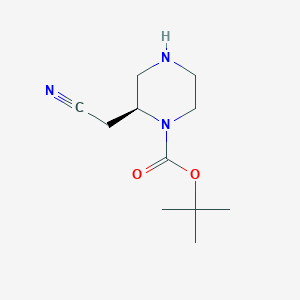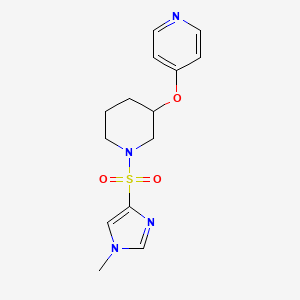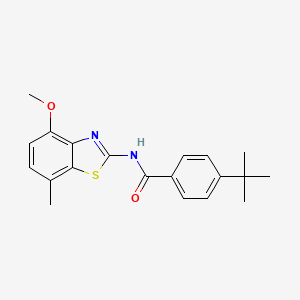
4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a benzothiazole group, a methoxy group, and a tert-butyl group. These groups are common in many organic compounds and can confer various properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide and benzothiazole rings, the addition of the tert-butyl and methoxy groups, and the coupling of these components. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and benzothiazole rings are aromatic, meaning they have a cyclic, planar structure with alternating single and double bonds. The tert-butyl and methoxy groups are alkyl and ether groups, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The benzamide and benzothiazole rings might participate in electrophilic aromatic substitution reactions. The tert-butyl group could undergo reactions typical of alkanes, and the methoxy group could participate in reactions typical of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the benzamide and benzothiazole rings might increase its stability, while the tert-butyl and methoxy groups might affect its solubility .Scientific Research Applications
Synthesis and Organic Chemistry Applications : Tert-Butyl phenylazocarboxylates, structurally similar to the compound , have been identified as versatile building blocks in synthetic organic chemistry. They facilitate nucleophilic substitutions and radical reactions, enhancing the generation of aryl radicals and enabling modifications like oxygenation, halogenation, and carbohalogenation (Jasch, Höfling, & Heinrich, 2012).
Pharmacological Research : Research into thiazole derivatives, related to the compound , has shown that they can be metabolized into various metabolites, indicating potential pharmacological applications (Mizutani, Yoshida, & Kawazoe, 1994).
Material Science : Compounds structurally related to 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide have been used in the synthesis of polymers and polyamides, indicating potential applications in material science (Hsiao, Yang, & Chen, 2000).
Photochemistry : Studies on benzothiazole derivatives have explored their ultraviolet photodegradation and photochemical reactivity, which could be relevant for understanding the photochemical properties of similar compounds (Gáplovský, Jakubı́ková, Hercek, & Donovalová, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to better understand its properties, potential uses, and safety considerations. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended for use as a drug .
Properties
IUPAC Name |
4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-12-6-11-15(24-5)16-17(12)25-19(21-16)22-18(23)13-7-9-14(10-8-13)20(2,3)4/h6-11H,1-5H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAZSXQJZLEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)
![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2824783.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)
![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)

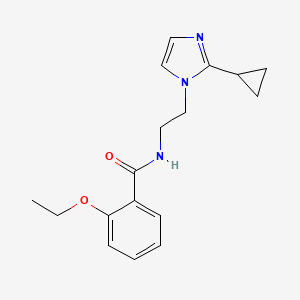
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)
![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)

